molecular formula C7H12N2O2 B7779932 Heptoxime

Heptoxime

Cat. No.: B7779932
M. Wt: 156.18 g/mol
InChI Key: LJIRXNPXTVQOEU-VRHVFUOLSA-N
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Description

Heptoxime, also known as 1,2-cycloheptanedione dioxime, is an organic compound with the molecular formula C₇H₁₂N₂O₂. It is a dioxime derivative of cycloheptanone and is known for its chelating properties, particularly in forming complexes with metal ions such as nickel.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptoxime can be synthesized from cycloheptanone through a reaction with hydroxylamine. The process involves the formation of an intermediate oxime, which is then further reacted to form the dioxime. The reaction typically requires acidic or basic conditions to facilitate the formation of the oxime groups.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors where cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Heptoxime undergoes various chemical reactions, including:

    Chelation: this compound forms stable complexes with metal ions, particularly nickel, through its oxime groups.

    Oxidation: Under certain conditions, this compound can be oxidized to form corresponding nitroso compounds.

    Substitution: this compound can participate in substitution reactions where one or both oxime groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Chelation: Nickel-heptoxime complex.

    Oxidation: Nitroso derivatives of this compound.

    Substitution: Various substituted oxime derivatives depending on the reagents used.

Scientific Research Applications

Heptoxime has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptoxime primarily involves its ability to chelate metal ions. The oxime groups in this compound coordinate with metal ions, forming stable complexes. This chelation process can be used to sequester metal ions from solutions, making this compound useful in analytical chemistry and industrial applications.

Comparison with Similar Compounds

    Dimethylglyoxime: Commonly used for the detection of nickel ions.

    1,2-Cyclohexanedione dioxime: Similar to heptoxime but with a six-membered ring structure.

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(NZ)-N-[(2Z)-2-hydroxyiminocycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6-,9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRXNPXTVQOEU-VRHVFUOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-97-2
Record name Heptoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cycloheptanedione, 1,2-dioxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptane-1,2-dione dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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